molecular formula C16H15N5O2S2 B2667581 N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-49-5

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2667581
CAS RN: 1021227-49-5
M. Wt: 373.45
InChI Key: AIRDRRALMQWVGU-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives with other compounds . For example, some new 2-amino-1,3,4-thiadiazole derivatives substituted at C-5 of the thiadiazole ring with a dihydropyrimidine moiety were synthesized .


Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The molecular structure of a compound is responsible for various pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative and reaction conditions. For example, the new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their diverse biological activities and the development of new derivatives with improved potency and selectivity .

properties

IUPAC Name

N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S2/c1-10-20-21-16(25-10)18-13(22)8-7-12-9-24-15(17-12)19-14(23)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,19,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRDRRALMQWVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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